molecular formula C36H27NOP2 B122200 4,6-Bis(diphenylphosphino)phenoxazine CAS No. 261733-18-0

4,6-Bis(diphenylphosphino)phenoxazine

Cat. No. B122200
M. Wt: 551.6 g/mol
InChI Key: HSWZLYXRAOXOLL-UHFFFAOYSA-N
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Description

4,6-Bis(diphenylphosphino)phenoxazine is a compound that is structurally related to the class of bis(phosphino)phenols, which are known for their coordination chemistry and utility in forming complexes with various metals. These compounds typically feature a central aromatic ring substituted with phosphino groups and additional functional groups that can influence their binding properties and reactivity.

Synthesis Analysis

The synthesis of related bis(phosphino)phenols involves several key steps, including protection of the phenol functionality, lithiation, and reaction with chlorophosphines. For example, the synthesis of 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol (1) was achieved by protecting the phenol group with an ethoxymethyl (EOM) group, followed by lithiation and reaction with chlorodiphenylphosphine . Similarly, symmetric and unsymmetric 2,6-bis(phosphino)phenols were synthesized through double or single lithium-halogen exchange reactions, respectively, with subsequent quenching with chlorophosphines .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using single crystal X-ray diffraction experiments. For instance, the structure of 1-(diphenylphosphino)-3-(diphenylphosphoryl)-2-methoxy-5-methylbenzene (3a-ox) and 1,3-bis(diphenylphosphino)-2-methoxy-5-methylbenzene (6a) were elucidated using this technique . The phosphino groups are typically in the ortho positions relative to the phenol group, which allows for the potential formation of chelating or bridging ligands in metal complexes.

Chemical Reactions Analysis

The bis(phosphino)phenols can undergo further reactions to form various derivatives. For example, compound 1 reacted with H2O2, S8, and Se to yield the corresponding phosphinyl, phosphinothioyl, and phosphinoselenoyl derivatives . These reactions demonstrate the versatility of the phosphino groups in undergoing oxidation and forming new P-E bonds (E = O, S, Se).

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phosphino)phenols and their derivatives are influenced by their molecular structure. These compounds are characterized by multinuclear NMR and high-resolution mass spectrometry, which provide information on their electronic environment and molecular weights . The presence of the phosphino groups can confer solubility in polar solvents and the potential for thermal stability, as seen in related polyimides derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine . These materials exhibit high glass transition temperatures, excellent flame retardancy, and good mechanical properties, indicating the influence of the bis(phosphino)phenol structure on the material properties.

Scientific Research Applications

Catalysis

4,6-Bis(diphenylphosphino)phenoxazine, a substituted nixantphos ligand, is significant in catalysis due to its intramolecular P⋯P distance. The structure with chloro/bromo substitutional disorder suggests its potential in catalytic applications (Marimuthu, Bala, & Friedrich, 2008).

Luminescence and Analyte Sensing

Ir(III) complexes with cyclometalating ligands derived from 4,6-bis(diphenylphosphino)phenoxazine display enhanced luminescence. These complexes are promising for analyte sensing, covering a broad emission range with high quantum efficiencies (Luo et al., 2013).

Gold(I) Complex Synthesis

The ligand is used in synthesizing gold(I) complexes, exhibiting solvent-assisted spontaneous resolution and a figure-eight conformation. These complexes show significant aurophilic interactions and chemical exchange phenomena (Tunyogi et al., 2008).

Photosensitizers for Solar Fuels

4,6-Bis(diphenylphosphino)phenoxazine, used in Cu(I) photosensitizers, contributes to the development of earth-abundant materials for solar fuel production. These photosensitizers show potential in light-absorbing properties and excited state dynamics relevant to solar energy conversion (Saeedi et al., 2019).

Phosphorescent Emission in Solvents

This compound forms Cu(I) complexes that exhibit aggregation-induced phosphorescent emission in ethanol/water solvents. This feature is pivotal for understanding the luminescent properties of these complexes in different media (Liu et al., 2019).

Radical-Trapping Antioxidant Activity

Phenoxazines, including derivatives of 4,6-bis(diphenylphosphino)phenoxazine, act as radical-trapping antioxidants. Their efficacy is based on a balance between H-atom transfer kinetics and stability against one-electron oxidation, making them significant in the field of antioxidant research (Farmer et al., 2017).

Safety And Hazards

4,6-Bis(diphenylphosphino)phenoxazine is incompatible with oxidizing agents . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWZLYXRAOXOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27NOP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390703
Record name 4,6-Bis(diphenylphosphino)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(diphenylphosphino)phenoxazine

CAS RN

261733-18-0
Record name 4,6-Bis(diphenylphosphino)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Bis(diphenylphosphino)-10H-phenoxazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
T Marimuthu, MD Bala, HB Friedrich - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The title compound, C36H27NOP2, has been reported as a ligand on rhodium for the catalysis of hydroformylation reactions. The key feature of the compound is the intramolecular P⋯P …
Number of citations: 13 scripts.iucr.org
PW Osiński, M Schürmann, H Preut, R Haag… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C42H41NOP2Si, used as a nixantphos-type ligand in homogeneous catalysis, crystallizes with one molecule in the asymmetric unit. The molecule has nearly mirror …
Number of citations: 4 scripts.iucr.org
S Ricken, M Schürmann, H Preut… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C40H32N2O2P2, used as a nixantphos-type ligand in homogeneous catalysis, the central phenoxazine ring system deviates markedly from planarity, the dihedral …
Number of citations: 2 scripts.iucr.org
SXL Luo, L Wei, XH Zhang, MH Lim, KXV Lin… - …, 2013 - ACS Publications
Ir(III) complexes of cyclometalating ligands derived from the natural product cinchonine and bent (4,6-bis(diphenylphosphino)phenoxazine (Nixantphos), 4,5-bis(diphenylphosphino)-9,9…
Number of citations: 25 pubs.acs.org
X Liu, Y Shan, J Xu, X Zhang, S Shang, XL Li - Polyhedron, 2019 - Elsevier
A series of ionic and neutral alcohol soluble Cu(I) complexes were obtained by reaction of 2-(pentafluorophenyl)-1H-imidazo[4,5-f][1,10]-phenanthroline (ppipH), [Cu(MeCN) 4 ]ClO 4 …
Number of citations: 14 www.sciencedirect.com
A Deák, C Jobbágy, G Marsi, M Molnár… - … A European Journal, 2015 - Wiley Online Library
A series of [Au 2 (nixantphos) 2 ](X) 2 (nixantphos=4,6‐bis(diphenylphosphino)‐phenoxazine; X=NO 3 , 1; CF 3 COO, 2; CF 3 SO 3 , 3; [Au(CN) 2 ], 4; and BF 4 , 5) complexes that …
T Tunyogi, A Deák, G Tárkányi, P Király… - Inorganic …, 2008 - ACS Publications
The achiral 4,6-bis(diphenylphosphino) phenoxazine (nixantphos) ligand was used to synthesize a gold(I) complex, [Au 2 (nixantphos) 2 ](NO 3 ) 2 , containing a 16-membered [Au 2 (…
Number of citations: 37 pubs.acs.org
M Viciano‐Chumillas… - European Journal of …, 2019 - Wiley Online Library
New mononuclear copper(I) and silver(I) compounds of formula [Cu(Xantphos) 2 ]BF 4 (1), [Ag(Xantphos) 2 ]ClO 4 ·H 2 O (2), [Cu(tBuXantphos)(BF 4 )] (3), [Ag(tBuXantphos)]ClO 4 (4), …
TC Wu, QL Hu, TH Huang, YS Cui, D Zheng, C Ji… - Inorganica Chimica …, 2021 - Elsevier
A series of copper(I)-diimine complexes, [Cu(bdpp)(bpy)]BF 4 (1), [Cu(bdpp) (pen)]BF 4 (2), [Cu(bdpp)(damp)]BF 4 (3), [Cu(bdpp)(pen)]BF 4 (4) (bdpp = 4,6-bis-(biphenyl phosphino) …
Number of citations: 9 www.sciencedirect.com
P Baranyai, G Marsi, A Hamza, C Jobbágy, A Deák - Structural Chemistry, 2015 - Springer
Dinuclear and mononuclear gold(I) complexes containing the xantphos ligand (xantphos = 9,9′-dimethyl-4,5-bis(diphenylphosphino)-xanthene), [Au 2 (xantphos) 2 ](X) 2 with X = BF 4 …
Number of citations: 9 link.springer.com

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